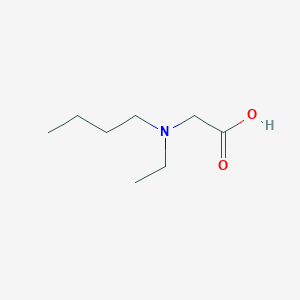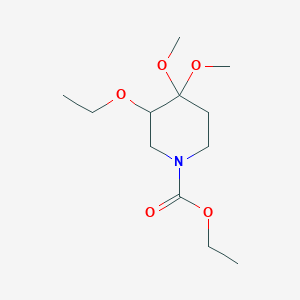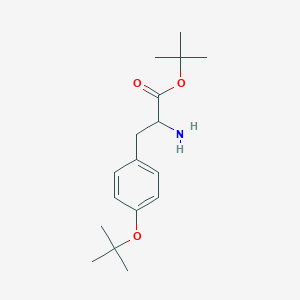
H-TYR(TBU)-OTBU HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-TYR(TBU)-OTBU HCL is a compound that belongs to the class of amino acids and esters. This compound is characterized by the presence of a tert-butyl ester group and a tert-butoxy group attached to a phenyl ring. It is used in various chemical and biological applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-TYR(TBU)-OTBU HCL typically involves the protection of amino acids and the introduction of tert-butyl groups. One common method is the use of tert-butoxycarbonyl (Boc) protection. The reaction involves the following steps:
Protection of the amino group: The amino group of the amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the tert-butoxy group: The phenyl ring is functionalized with a tert-butoxy group using tert-butyl alcohol and an acid catalyst.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
H-TYR(TBU)-OTBU HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or esters.
Aplicaciones Científicas De Investigación
H-TYR(TBU)-OTBU HCL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of H-TYR(TBU)-OTBU HCL involves its interaction with specific molecular targets. The tert-butyl ester group can undergo hydrolysis to release the active amino acid, which can then interact with enzymes or receptors. The phenyl ring and tert-butoxy group contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(4-tert-butyl-phenyl)-propionic acid: Lacks the tert-butoxy group, resulting in different reactivity and applications.
2-Amino-3-(4-methoxy-phenyl)-propionic acid tert-butyl ester: Contains a methoxy group instead of a tert-butoxy group, affecting its chemical properties and biological activity.
Uniqueness
H-TYR(TBU)-OTBU HCL is unique due to the presence of both tert-butyl ester and tert-butoxy groups, which enhance its stability and reactivity in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C17H27NO3 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6/h7-10,14H,11,18H2,1-6H3 |
Clave InChI |
SHJFQCHBHKANBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




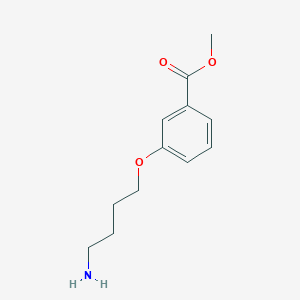
![N-[2-(N-ethylamino)ethyl]-2-fluoroisonicotinamide](/img/structure/B8288815.png)



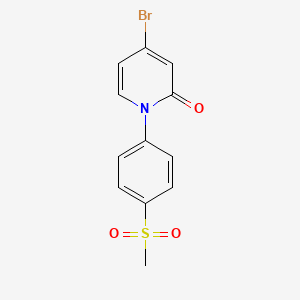

![Methyl 4-[(5-cyano-2-pyridyl)amino]-4-oxo-butanoate](/img/structure/B8288852.png)

![4-[4-(benzyloxy)-2-oxopyridin-1(2H)-yl]benzonitrile](/img/structure/B8288857.png)
